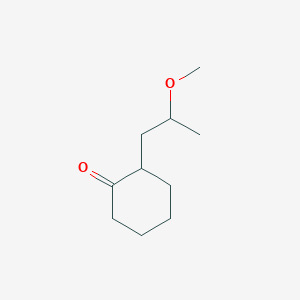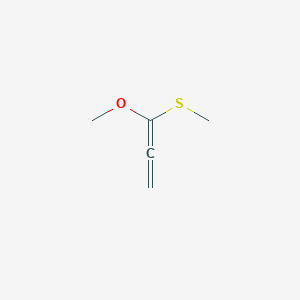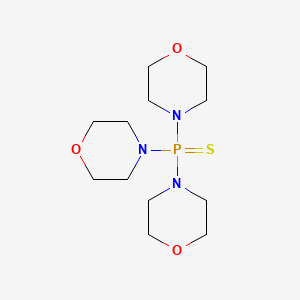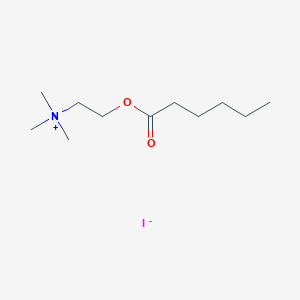![molecular formula C22H30N2O4Sn B14703418 4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline CAS No. 20556-88-1](/img/structure/B14703418.png)
4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline is an organotin compound with the molecular formula C22H30N2O4Sn. This compound is characterized by the presence of a stannane (tin) center bonded to two butyl groups and two oxycarbonyl groups, which are further linked to aniline moieties. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline typically involves the reaction of dibutyltin oxide with 4,4’-diaminodiphenyl carbonate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. After completion, the product is purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution: The aniline moieties can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Hydrolysis: The oxycarbonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and corresponding tin derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules is of significant interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections. Its ability to interact with cellular components makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as polymers and coatings. Its role as a stabilizer and catalyst in these processes is crucial for achieving desired material properties.
Wirkmechanismus
The mechanism of action of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various ligands, leading to the formation of stable complexes. These complexes can disrupt cellular processes, such as enzyme activity and membrane integrity, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity, causing oxidative stress in target cells.
Vergleich Mit ähnlichen Verbindungen
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a different structure and application profile compared to 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline.
Dibutyltin dilaurate: Commonly used as a catalyst in polyurethane production, dibutyltin dilaurate has a similar tin center but different ligands, leading to distinct chemical properties and applications.
Triphenyltin hydroxide: Used as a fungicide, triphenyltin hydroxide has a different organic framework, highlighting the diversity of organotin compounds in terms of structure and function.
Eigenschaften
CAS-Nummer |
20556-88-1 |
|---|---|
Molekularformel |
C22H30N2O4Sn |
Molekulargewicht |
505.2 g/mol |
IUPAC-Name |
[(4-aminobenzoyl)oxy-dibutylstannyl] 4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.2C4H9.Sn/c2*8-6-3-1-5(2-4-6)7(9)10;2*1-3-4-2;/h2*1-4H,8H2,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
LVLNVRWBEGWOQS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)N)OC(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
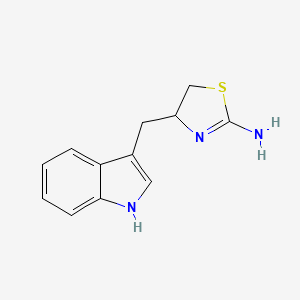


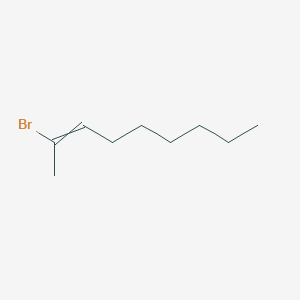

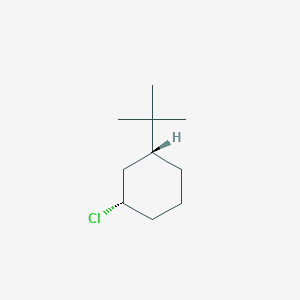
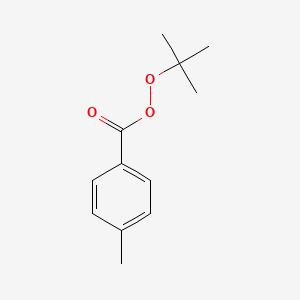
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
